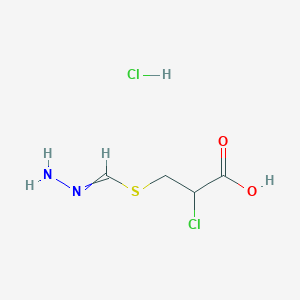
2-Chloro-3-methanehydrazonoylsulfanylpropanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride is a chemical compound with the molecular formula C4H8Cl2N2O2S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoiminomethyl group, a thioether linkage, and a chloro-substituted propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride typically involves the reaction of 2-chloro-propanoic acid with an appropriate thioether reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the thioether linkage. The resulting intermediate is then treated with an aminoiminomethylating agent to introduce the aminoiminomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the aminoiminomethyl group, converting it to an amine.
Substitution: The chloro group in the propanoic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds with biological molecules, while the thioether linkage and chloro-substituted propanoic acid moiety may participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-[(Aminoiminomethyl)thio]-2-propenoic Acid Hydrochloride: This compound has a similar structure but with a propenoic acid moiety instead of a propanoic acid moiety.
2-Chloro-3-[(aminoiminomethyl)thio]propanoic Acid: Similar structure but without the hydrochloride salt form.
Uniqueness: 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoiminomethyl group and the chloro-substituted propanoic acid moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C4H8Cl2N2O2S |
|---|---|
Molecular Weight |
219.09 g/mol |
IUPAC Name |
2-chloro-3-methanehydrazonoylsulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H7ClN2O2S.ClH/c5-3(4(8)9)1-10-2-7-6;/h2-3H,1,6H2,(H,8,9);1H |
InChI Key |
GYFIOHAOFCRGQC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)Cl)SC=NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


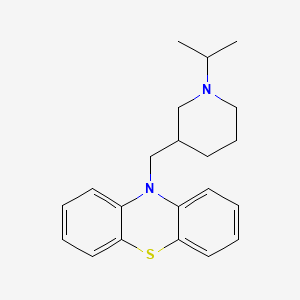
![8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene](/img/structure/B13954255.png)
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
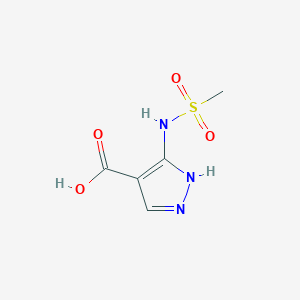

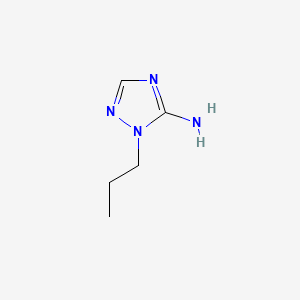
![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)
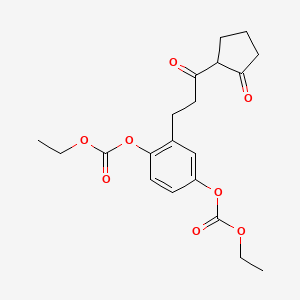

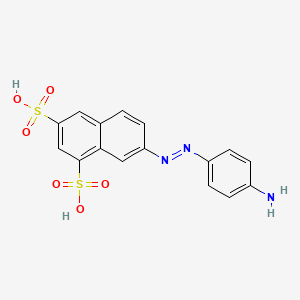
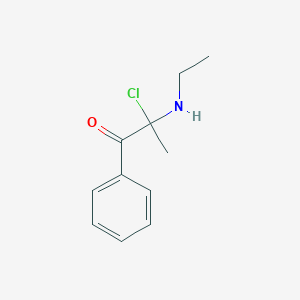
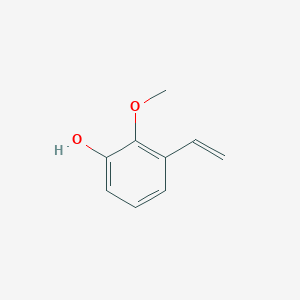
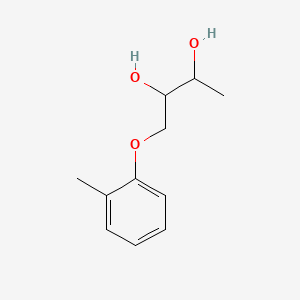
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)
